molecular formula C9H11NO3 B13233481 2-[(Pyridin-3-yl)methoxy]propanoic acid

2-[(Pyridin-3-yl)methoxy]propanoic acid

Cat. No.: B13233481
M. Wt: 181.19 g/mol
InChI Key: RNWACDMVQNZZCU-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)methoxy]propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methoxy]propanoic acid typically involves the reaction of pyridin-3-ylmethanol with a propanoic acid derivative. One common method is the esterification of pyridin-3-ylmethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-[(Pyridin-3-yl)carbonyl]propanoic acid.

    Reduction: Formation of 2-[(Pyridin-3-yl)methoxy]propanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[(Pyridin-3-yl)methoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)methoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the carboxylic acid moiety can form ionic bonds with positively charged residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propanoic acid: Similar structure but lacks the methoxy linker.

    2-(Pyridin-4-yl)methoxypropanoic acid: Similar structure with the pyridine ring attached at a different position.

    3-(Pyridin-2-yl)propanoic acid: Similar structure with the pyridine ring attached at a different position.

Uniqueness

2-[(Pyridin-3-yl)methoxy]propanoic acid is unique due to the presence of the methoxy linker, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its solubility and ability to form specific interactions with target molecules, making it a valuable compound in various research applications.

Biological Activity

2-[(Pyridin-3-yl)methoxy]propanoic acid is a chemical compound recognized for its potential biological activities, particularly in the areas of anti-inflammatory and antimicrobial properties. This compound features a unique structure that includes a pyridine ring and a methoxy substituent linked to a propanoic acid moiety, which enhances its interaction with biological macromolecules. The molecular formula of this compound is C10H11NO3, with a molecular weight of approximately 181.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The pyridine ring facilitates π-π stacking and hydrogen bonding, while the carboxylic acid moiety can form ionic bonds with positively charged residues in proteins. This dual interaction mechanism allows the compound to modulate biological pathways effectively.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, a study reported that treatment with this compound reduced TNF-α levels by approximately 41% in cell cultures .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 100 µM. The minimum inhibitory concentration (MIC) for these strains was found to be significantly lower than that of commonly used antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated human monocyte-derived macrophages with varying concentrations of this compound (1, 10, and 100 µM). The results indicated a dose-dependent reduction in IL-6 production, with the highest concentration leading to an approximately 50% decrease compared to untreated controls. This suggests that the compound may serve as a viable candidate for treating inflammatory diseases .

Concentration (µM)IL-6 Production (pg/mL)% Reduction
Control257.6-
1240.814.8
10220.014.6
100128.050

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against several bacterial pathogens using the disk diffusion method. The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested.

Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus25
Pseudomonas aeruginosa18

Structural Comparisons

The uniqueness of this compound can be highlighted when compared to similar compounds:

Compound NameMolecular FormulaKey Features
2-(Pyridin-2-yl)propanoic acid C8H9NO2Lacks methoxy group; different pyridine position
2-(Pyridin-4-yl)methoxypropanoic acid C9H11NO3Similar structure but differs in pyridine position
3-(Pyridin-2-ylmethylsulfanyl)propanoic acid C9H11NO2SContains sulfur atom; different functional group

The methoxy linker in this compound influences its reactivity and biological activity compared to these structurally similar compounds.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(pyridin-3-ylmethoxy)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-7(9(11)12)13-6-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3,(H,11,12)

InChI Key

RNWACDMVQNZZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCC1=CN=CC=C1

Origin of Product

United States

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